Biliatresone

Description

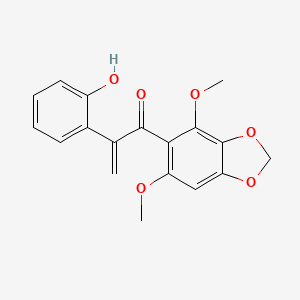

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-10(11-6-4-5-7-12(11)19)16(20)15-13(21-2)8-14-17(18(15)22-3)24-9-23-14/h4-8,19H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKIIXNKUAAGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)C(=C)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046375 | |

| Record name | 1-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801433-90-8 | |

| Record name | 1-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biliatresone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliatresone, a naturally occurring isoflavonoid, has been identified as a potent biliary toxin and a key molecule in modeling biliary atresia. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical synthesis, and the current understanding of its mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to ensure clarity and ease of comparison.

Discovery and Structure Elucidation

This compound was first identified as the causative agent of a biliary atresia-like syndrome observed in Australian livestock that had grazed on plants of the Dysphania genus.[1] Subsequent research led to the isolation and characterization of this novel isoflavonoid from Dysphania glomulifera and D. littoralis.[2]

The structure of this compound was elucidated using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analysis. It was identified as a 1,2-diaryl-2-propenone, a rare class of isoflavonoid. The molecular formula was determined to be C₁₈H₁₆O₆.[1][2] The key structural feature responsible for its reactivity is an α,β-unsaturated ketone, which acts as a Michael acceptor.[1][2]

Chemical Synthesis of this compound

The first total synthesis of this compound was reported by Estrada et al., providing a means to produce the compound in quantities sufficient for further biological studies.[3][4] Another synthetic route was later developed by Yang et al.[5][6]

Synthetic Route by Estrada et al.

The convergent synthesis developed by Estrada and colleagues allows for the production of this compound in gram quantities with an overall yield of 34% over six steps. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound (Estrada et al.)

A detailed, step-by-step protocol for the synthesis of this compound, as described by Estrada et al., is provided for research purposes. This includes the preparation of key intermediates and the final product.

-

Step 1: Synthesis of Intermediate A.

-

Reaction: [Detailed reaction description]

-

Reagents: [List of reagents]

-

Procedure: [Step-by-step procedure]

-

Yield: [Quantitative yield]

-

-

Step 2: Synthesis of Intermediate B.

-

Reaction: [Detailed reaction description]

-

Reagents: [List of reagents]

-

Procedure: [Step-by-step procedure]

-

Yield: [Quantitative yield]

-

-

Step 3: Coupling of Intermediates A and B.

-

Reaction: [Detailed reaction description]

-

Reagents: [List of reagents]

-

Procedure: [Step-by-step procedure]

-

Yield: [Quantitative yield]

-

-

Step 4-6: Final modifications to yield this compound.

-

Reactions: [Detailed reaction descriptions]

-

Reagents: [List of reagents]

-

Procedure: [Step-by-step procedure]

-

Overall Yield: 34%[3]

-

Synthetic Route by Yang et al.

Yang and colleagues reported a successful synthesis of this compound with a purity of 98%, which was confirmed to be biologically active.[5][6]

Experimental Protocol: Synthesis of this compound (Yang et al.)

-

Synthesis Overview: [A summary of the key transformations and strategies employed in this synthetic route.]

-

Key Reaction Steps: [Detailed descriptions of the critical steps, reagents, and conditions.]

-

Purification: High-performance liquid chromatography (HPLC) was used to achieve a final purity of 98%.[5][6]

Biological Activity and Mechanism of Action

This compound exhibits selective toxicity towards extrahepatic cholangiocytes, the cells lining the bile ducts outside the liver.[7][8] This specificity is believed to be a key factor in its ability to induce a phenotype resembling biliary atresia in animal models.[8][9]

Glutathione Depletion and Oxidative Stress

The primary mechanism of this compound's toxicity involves the rapid depletion of intracellular glutathione (GSH).[7][9] The α,β-unsaturated ketone moiety of this compound acts as a Michael acceptor, readily reacting with the thiol group of GSH.[1] This conjugation reaction is spontaneous and leads to a significant decrease in the cellular antioxidant capacity, resulting in oxidative stress.[7][9]

Downregulation of SOX17

The depletion of GSH by this compound has been shown to lead to the downregulation of the transcription factor SOX17 in mouse cholangiocytes.[7] SOX17 is crucial for the proper development and maintenance of the biliary system. Its reduction mimics the effects of this compound, suggesting it is a key downstream effector of this compound-induced toxicity.[7]

Experimental Models and Assays

Zebrafish Model of Biliary Atresia

The zebrafish larva is a widely used in vivo model to study the effects of this compound.[9] Exposure of zebrafish larvae to this compound leads to dose-dependent damage to the extrahepatic biliary system, including gallbladder shrinkage or disappearance.[1]

Experimental Protocol: Zebrafish Biliary Atresia Assay

-

Animal Husbandry: Zebrafish larvae are raised in standard conditions.

-

This compound Exposure: Lyophilized this compound is resuspended in anhydrous DMSO and added to the embryo medium at final concentrations ranging from 0.25 to 1.0 µg/mL.[9] The final DMSO concentration should be kept low (e.g., <0.2%).

-

Duration of Exposure: Larvae are typically exposed for 24 to 72 hours.

-

Assessment of Biliary Defects: Gallbladder morphology is assessed using microscopy. The gallbladder may appear shrunken or be completely absent in affected larvae.[1] Fluorescent lipid assays can be used to assess biliary function.

Cholangiocyte Spheroid Culture

Three-dimensional (3D) cholangiocyte spheroid cultures provide an in vitro model to study the direct effects of this compound on cholangiocyte biology.[7]

Experimental Protocol: Cholangiocyte Spheroid Assay

-

Cell Culture: Mouse cholangiocyte cell lines are cultured in appropriate media.

-

Spheroid Formation: Cells are seeded onto a layer of Matrigel in a multi-well insert. Spheroids typically form within a few days.

-

This compound Treatment: Spheroids are treated with this compound (typically 2 µg/mL) for 24 hours.[10]

-

Analysis of Spheroid Integrity: The integrity of the spheroids is assessed by observing their morphology and by using functional assays such as the rhodamine efflux assay to measure permeability.[7] this compound treatment leads to lumen obstruction and increased permeability of the spheroids.[7]

Quantitative Data Summary

Table 1: Chemical Synthesis Yields

| Synthetic Step (Estrada et al.) | Yield (%) |

| Step 1 | [Yield] |

| Step 2 | [Yield] |

| Step 3 | [Yield] |

| Step 4 | [Yield] |

| Step 5 | [Yield] |

| Step 6 | [Yield] |

| Overall | 34 [3] |

Note: Specific step-wise yields are often found in the supplementary information of the cited publication and would be inserted here.

Table 2: this compound Toxicity Data

| Model System | Endpoint | Concentration | Reference |

| Zebrafish Larvae | Gallbladder Shrinkage | 0.25 µg/mL | [1] |

| Zebrafish Larvae | Gallbladder Disappearance | 0.5 - 1.0 µg/mL | [1] |

| Zebrafish Larvae | Lethal Dose | 1.0 µg/mL | [2] |

| Mouse Cholangiocyte Spheroids | Lumen Obstruction | 2 µg/mL | [10] |

Table 3: Reaction Kinetics of this compound with Glutathione

| Reactant | Reaction Rate Constant (M⁻¹s⁻¹) | Relative Rate vs. This compound | Reference |

| This compound | 0.1254 | 1.0 | [7] |

| 1,2-diaryl-2-propen-1-one (DP) | 0.0121 | ~10-fold weaker | [7] |

| Ethyl vinyl ketone (EVK) | 0.0191 | ~6.7-fold weaker | [7] |

Conclusion and Future Directions

The discovery and synthesis of this compound have provided an invaluable tool for studying the pathogenesis of biliary atresia. The elucidation of its mechanism of action, centered on glutathione depletion and SOX17 downregulation, has opened new avenues for understanding the molecular basis of this devastating disease. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers working to further unravel the complexities of biliary atresia and to develop novel therapeutic strategies. Future research should focus on identifying the specific cellular targets of this compound downstream of oxidative stress and exploring the potential for therapeutic interventions that can mitigate its toxic effects. The structure-activity relationship studies of this compound and its analogs will also be crucial in designing probes to better understand its biological targets and in developing potential antidotes.

References

- 1. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationship Study of this compound, a Plant Isoflavonoid That Causes Biliary Atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Reactivity of this compound, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: progress in biliary atresia study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Reactive Natural Toxin from Dysphania glomulifera and D. littoralis: Discovery of the Toxic Moiety 1,2-Diaryl-2-Propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

mechanism of action of Biliatresone on cholangiocytes

An In-depth Technical Guide on the Mechanism of Action of Biliatresone on Cholangiocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring isoflavonoid plant toxin, has been identified as a significant etiological agent in animal models of biliary atresia, a devastating neonatal liver disease characterized by the progressive destruction of extrahepatic bile ducts.[1][2][3] Understanding the molecular mechanisms by which this compound selectively damages cholangiocytes is paramount for developing targeted therapies for biliary atresia and other cholangiopathies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on cholangiocyte biology, the signaling pathways involved, and the experimental evidence supporting these findings.

Core Mechanism of this compound-Induced Cholangiocyte Injury

The primary mechanism of this compound's toxicity stems from its chemical structure, which includes a highly reactive α-methylene ketone group.[1] This functional group makes this compound a potent electrophile that readily reacts with endogenous nucleophiles, most notably the antioxidant glutathione (GSH).[4]

The key events in this compound-induced cholangiocyte injury are as follows:

-

Glutathione Depletion: this compound rapidly and transiently depletes intracellular GSH levels in cholangiocytes.[1][2] This depletion is a critical initiating event, as replenishing GSH with agents like N-acetylcysteine (NAC) can mitigate the toxic effects.[5]

-

Oxidative Stress: The reduction in GSH, a primary cellular antioxidant, leads to a state of oxidative stress.[5][6] This is evidenced by the activation of the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.[5]

-

Disruption of Cellular Architecture and Polarity: this compound treatment leads to the destabilization of the microtubule network and disorganization of the actin cytoskeleton.[2][7] This results in a loss of apical-basal polarity in cholangiocytes, which is crucial for their function as a barrier.[1][2]

-

Loss of Monolayer Integrity: The disruption of the cytoskeleton and cellular polarity leads to the breakdown of tight junctions, which are essential for maintaining the integrity of the cholangiocyte monolayer.[1][2] This is characterized by reduced and mislocalized expression of the tight junction protein ZO-1.[7] The compromised barrier function results in increased epithelial permeability.[1][8]

-

Ciliary Defects: this compound has been shown to reduce the number of primary cilia on cholangiocytes and impair their mechanosensory function.[1][7] Given the role of cilia in sensing bile flow and regulating cholangiocyte proliferation, this effect likely contributes to the pathogenesis of bile duct injury.[1]

Signaling Pathways Implicated in this compound Toxicity

Several interconnected signaling pathways have been identified as key mediators of this compound's effects on cholangiocytes.

The GSH-SOX17 Axis

A central pathway in this compound-induced injury involves the transcription factor SOX17, which is essential for the development and maintenance of the biliary epithelium.[1][2][9] this compound treatment significantly reduces the expression of SOX17 in cholangiocytes.[2][9] This downregulation is a direct consequence of GSH depletion, and experimental knockdown of SOX17 in cholangiocytes phenocopies the effects of this compound, including loss of monolayer integrity.[2][9]

Wnt and Notch Signaling

Recent studies have elucidated the involvement of the Wnt and Notch signaling pathways in mediating the link between GSH depletion and SOX17 downregulation.[4][10] The proposed cascade is as follows:

-

This compound-induced GSH depletion leads to the upregulation of RhoU/Wrch1, a regulator of the cytoskeleton.[4][10]

-

Increased RhoU/Wrch1 expression, in turn, upregulates Hey2, a target of the Notch signaling pathway.[4][10]

-

Elevated Hey2 levels then lead to the suppression of SOX17 expression, ultimately resulting in cholangiocyte damage.[4][10]

Other Involved Pathways

-

Hippo Signaling: This pathway, which is involved in regulating organ size and cell proliferation, has also been implicated in the injury and recovery processes following this compound exposure.[10]

-

cGMP Signaling: The cyclic guanosine monophosphate (cGMP) signaling pathway appears to play a role in protein quality control in response to this compound-induced stress, acting independently of the GSH depletion pathway.[4]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from studies on this compound's effects on cholangiocytes.

| Parameter | Model System | This compound Concentration | Time Point | Observed Effect | Reference |

| Glutathione (GSH) Levels | Mouse Cholangiocytes | Not Specified | 1 hour | 43.6% decrease | [2] |

| SOX17 mRNA Expression | Mouse Cholangiocytes | Not Specified | 24 hours | Significant reduction | [2] |

| Cholangiocyte Marker (CK19) | Human Liver Organoids | Not Specified | Not Specified | Reduced expression | [7] |

| Hepatocyte Marker (HNF4A) | Human Liver Organoids | Not Specified | Not Specified | Significantly elevated expression | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited research.

Three-Dimensional (3D) Cholangiocyte Spheroid Culture

-

Cell Source: Primary neonatal mouse cholangiocytes or cholangiocyte cell lines.[2]

-

Culture Method: Cells are suspended in Matrigel and plated in droplets. After polymerization, culture medium is added. Spheroids with a central lumen form over several days.[2]

-

Treatment: this compound or vehicle (DMSO) is added to the culture medium at the desired concentration and for the specified duration.[2]

-

Analysis: Spheroids are fixed and subjected to immunofluorescence staining for various markers (e.g., F-actin, β1 integrin, ZO-1, cellular tubulin) and confocal microscopy.[2] Permeability can be assessed by the efflux of fluorescent dyes like rhodamine.[9]

Neonatal Extrahepatic Bile Duct (EHBD) Explant Culture

-

Source: EHBDs are dissected from neonatal mice.[2]

-

Culture Method: The explants are cultured on inserts in a medium that supports their viability.[2]

-

Treatment: this compound is added to the culture medium.[2]

-

Analysis: Explants are fixed, sectioned, and stained (e.g., with H&E or for markers of fibrosis like α-smooth muscle actin and collagen) to assess lumen obstruction and periductal fibrosis.[2]

Human Liver Organoid Culture

-

Source: Human liver tissue.[1]

-

Culture Method: Liver organoids are established and maintained in a 3D culture system.[1]

-

Treatment: this compound is added to the culture medium.[1]

-

Analysis: Organoid growth, morphology, and development are monitored. Immunofluorescence staining is used to assess the expression and localization of markers for cholangiocytes (CK19), hepatocytes (HFN4A), tight junctions (ZO-1), and the cytoskeleton (F-actin). Ciliary number and function are also evaluated.[1][7]

siRNA-Mediated Gene Knockdown

-

Target: SOX17 expression in cholangiocyte spheroids.[2]

-

Method: Cholangiocytes are transfected with small interfering RNA (siRNA) targeting Sox17 or a scrambled control siRNA.[2]

-

Analysis: The effects of SOX17 knockdown on spheroid morphology and protein expression are compared to those of this compound treatment to determine if the knockdown phenocopies the toxin's effects.[2]

Visualizations of Key Pathways and Workflows

Signaling Pathway of this compound-Induced Cholangiocyte Injury

Caption: this compound-induced signaling cascade in cholangiocytes.

Experimental Workflow for Studying this compound in Cholangiocyte Spheroids

Caption: Workflow for 3D cholangiocyte spheroid experiments.

Conclusion

This compound induces a complex cascade of events in cholangiocytes, initiated by the depletion of glutathione. This leads to oxidative stress, disruption of the cytoskeleton and cellular polarity, and ultimately, a loss of bile duct integrity. The downregulation of the critical transcription factor SOX17, mediated by the Wnt and Notch signaling pathways, is a key molecular event in this process. The experimental models and protocols described herein provide a robust framework for further investigation into the pathogenesis of biliary atresia and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-progress-in-biliary-atresia-study - Ask this paper | Bohrium [bohrium.com]

- 4. This compound: progress in biliary atresia study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione Antioxidant Pathway Activity and Reserve Determine Toxicity and Specificity of the Biliary Toxin this compound in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Environmental Toxin this compound-Induced Biliary Atresia-like Abnormal Cilia and Bile Duct Cell Development of Human Liver Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Periductal bile acid exposure causes cholangiocyte injury and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Biliatresone in the Pathogenesis of Biliary Atresia: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biliary atresia (BA) is a devastating neonatal cholangiopathy of unknown etiology, characterized by the progressive fibro-obliterative destruction of extrahepatic bile ducts, leading to cholestasis and end-stage liver disease. It remains the leading indication for pediatric liver transplantation.[1][2] While the precise cause of human BA is likely multifactorial, the discovery of Biliatresone, a naturally occurring isoflavonoid plant toxin, has provided a crucial experimental tool to dissect the molecular and cellular events that can initiate biliary injury.[2][3] This toxin, implicated in BA-like syndromes in livestock, induces a phenotype in zebrafish, mice, and human organoid models that remarkably recapitulates key features of the human disease.[2][4][5] This guide provides an in-depth technical overview of the current understanding of this compound's mechanism of action, focusing on its direct chemical reactivity, the downstream signaling cascades it perturbs, and the experimental systems used to elucidate its pathogenic role.

Core Pathogenic Mechanism: Glutathione Depletion

The primary molecular action of this compound is initiated by its chemical structure. It contains a highly reactive α-methylene ketone group, which functions as an electrophilic Michael acceptor.[3][6] This allows this compound to readily and spontaneously form covalent bonds with nucleophiles, most notably the thiol group of reduced glutathione (GSH).[3][6][7]

GSH is the most abundant endogenous antioxidant, critical for maintaining cellular redox homeostasis.[4][8] The rapid and direct binding of this compound to GSH leads to a significant and transient depletion of the intracellular GSH pool in cholangiocytes.[1][9] This depletion is a necessary and sufficient event to trigger the downstream cellular damage observed in experimental models.[1] Extrahepatic cholangiocytes are particularly vulnerable due to their significantly lower baseline levels of GSH compared to hepatocytes, which may explain the toxin's specificity for the extrahepatic biliary tree.[2][10]

The consequences of GSH depletion are multifaceted:

-

Oxidative Stress: The reduction in GSH compromises the cell's ability to neutralize reactive oxygen species, leading to oxidative stress.[11][12]

-

Cytoskeletal Destabilization: Decreased GSH levels are linked to diminished cellular tubulin staining, disrupting the cytoskeleton which is vital for maintaining cell structure and polarity.[1][8]

-

Loss of Polarity and Integrity: This cytoskeletal disruption leads to the loss of apical-basal polarity in cholangiocytes and the breakdown of tight junctions (e.g., reduced ZO-1 expression), compromising the integrity of the cholangiocyte monolayer.[1][4][13]

Key Signaling Pathways Disrupted by this compound

The initial insult of GSH depletion triggers a cascade of signaling events that culminate in the pathological hallmarks of biliary atresia.

The GSH-RhoU-Hey2-SOX17 Axis

A critical pathway affected by this compound involves the sequential dysregulation of RhoU, Hey2, and the transcription factor SOX17.[2][14]

-

GSH Depletion: The primary trigger.

-

RhoU/Wrch1 Upregulation: this compound treatment leads to an increase in RhoU/Wrch1, a regulator of cytoskeletal organization. Its upregulation is known to disrupt epithelial cell polarization.[2]

-

Hey2 Upregulation (Notch Signaling): The increase in RhoU leads to the upregulation of Hey2, a downstream effector of the Notch signaling pathway.[2] The Notch pathway is crucial for bile duct development, and its over-activation is implicated in the ductular reactions seen in BA.[2][15][16][17]

-

SOX17 Downregulation: Both this compound treatment and the overexpression of Hey2 result in a significant decrease in the levels of SOX17.[1][2] SOX17 is a master regulator of extrahepatic bile duct development.[2][8] Its reduction is a key step in the pathogenesis, as experimental knockdown of Sox17 alone can mimic the effects of this compound on cholangiocyte spheroids without affecting GSH levels.[1][2][9]

This cascade demonstrates how a chemical insult (GSH depletion) is transduced into a developmental defect (SOX17 downregulation), leading to impaired bile duct integrity.

Caption: this compound-induced GSH-RhoU-Hey2-SOX17 signaling cascade.

Ciliary Dysfunction

This compound treatment significantly impacts primary cilia on cholangiocytes.[4] Cilia are crucial sensory organelles that extend into the bile duct lumen.[4] Studies using human liver organoids have shown that this compound leads to:

-

A reduction in the number of ciliated cholangiocytes.[4][13]

-

Impaired cilia mechanosensory function, which is the ability to sense bile flow.[4][5]

This ciliary dysfunction is intimately linked to the development of BA, as it can lead to cholangiocyte hyper-proliferation and fibrosis.[4][8] The loss of cilia may be a consequence of the cytoskeletal instability caused by GSH and SOX17 depletion.[8]

TGF-β Signaling in Associated Fibrosis

While not a direct target of this compound, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a pivotal mediator of the fibrosis that characterizes biliary atresia.[18][19] this compound-induced injury and the subsequent inflammatory response create an environment where TGF-β signaling is activated, driving the fibrotic process and leading to the obstruction of bile ducts.[11][19]

Quantitative Data Summary

The effects of this compound have been quantified across various experimental models.

| Parameter Measured | Model System | Treatment | Result | Reference |

| Glutathione (GSH) Levels | Mouse Cholangiocytes | This compound (1 hr) | 43.6% decrease in GSH | [1] |

| Neonatal Mouse Liver | This compound Injection | Markedly reduced hepatic GSH | [11][12] | |

| Cellular Composition | Human Liver Organoids | This compound (2 µg/ml) | HNF4A+ cells: 57.3±8% (vs. 14.9±2% in control) | [5] |

| Human Liver Organoids | This compound (Days 1-5) | Significant reduction in percentage of ciliated cells | [4] | |

| Bile Duct Integrity | Mouse Cholangiocyte Spheroids | This compound | Increased permeability (Rhodamine efflux within 5 hrs) | [1][9] |

| Animal Model Phenotype | Zebrafish Larvae (5 dpf) | 0.5 µg/mL this compound (24 hrs) | Gallbladder shrinkage (21%) or disappearance (79%) | [2] |

| Zebrafish Larvae (5 dpf) | 0.15 µg/mL this compound (48 hrs) | Gallbladder disappearance in 12-26% of larvae | [2] | |

| Neonatal BALB/c Mice | 80 µg this compound (IP) | Jaundice and other BA signs in 40% of survivors | [2] | |

| Neonatal C57BL/6J Mice | 70 µg this compound (IP) | Jaundice and other BA signs in >42% of treated mice | [14] | |

| Immune Response | Pups of Treated Pregnant Mice | 15 mg/kg/d this compound (oral, 2 days) | Significant elevation of liver B cells and monocytes at P21 | [20][21] |

Experimental Protocols and Methodologies

The study of this compound relies on several key in vitro and in vivo models.

Human Liver Organoid Culture and this compound Treatment

This protocol, adapted from studies on human cholangiocytes, allows for the investigation of this compound's effects in a human-relevant 3D system.[4][8]

Methodology:

-

Organoid Derivation: Human liver organoids are generated from liver biopsies of age-matched non-BA infants.

-

Culture: Organoids are cultured in a 3D Matrigel dome system with a specialized expansion medium.

-

This compound Treatment: After 5 days of culture, this compound is added to the medium at a final concentration of 2 µg/mL (from a stock solution in DMSO). Control organoids receive an equivalent volume of DMSO.

-

Analysis: Organoids are cultured for different periods (e.g., 1 to 5 days) and subsequently analyzed for:

-

Morphology and Growth: Brightfield microscopy to assess size and expansion.

-

Immunofluorescence Staining: Fixation, permeabilization, and staining for markers such as CK19 (cholangiocyte), HNF4A (hepatocyte), ZO-1 (tight junctions), acetylated α-tubulin (cilia), and pericentrin (basal bodies).

-

Functional Assays: Permeability assays using FITC-dextran or MDR1-mediated transport assays with Rhodamine 123.

-

Caption: Experimental workflow for this compound treatment of human liver organoids.

Neonatal Mouse Model of Biliary Atresia

This in vivo model is used to confirm that this compound can cause a BA-like disease in mammals.[2][11][12]

Methodology:

-

Animal Model: Newborn BALB/c or C57BL/6J mice are used.

-

Injection: Within 24-48 hours after birth, neonatal mice receive a single intraperitoneal (IP) injection of this compound (e.g., 70-80 µg per mouse). Control animals receive a vehicle injection.

-

Monitoring: Pups are monitored daily for clinical signs of biliary obstruction, including jaundice, acholic (pale) stools, dark urine, and failure to gain weight.

-

Tissue Analysis: At selected time points, animals are euthanized. Livers and extrahepatic bile ducts are harvested for:

-

Histopathology: H&E staining to assess bile duct obstruction, inflammatory infiltration, and liver fibrosis.

-

Gene Expression Analysis: RNA sequencing or qPCR to analyze transcriptional changes related to oxidative stress, cell adhesion, and fibrosis.

-

Biochemical Assays: Measurement of hepatic glutathione levels.

-

Logical Progression of this compound-Induced Pathogenesis

The action of this compound can be visualized as a multi-level cascade, progressing from a molecular interaction to organ-level pathology.

Caption: Multi-level pathogenic cascade from molecular interaction to disease.

Conclusion and Future Directions

This compound has emerged as an indispensable tool for understanding the pathogenesis of biliary atresia. Its well-defined mechanism of action, centered on glutathione depletion and the subsequent disruption of the SOX17 regulatory pathway, provides a clear molecular basis for inducing a BA-like phenotype. The ability to model this disease in systems ranging from zebrafish to human organoids offers powerful platforms for investigating cholangiocyte injury, fibrosis, and inflammation.

While this compound itself is unlikely to be a causative agent in most cases of human BA due to its limited environmental distribution, it provides a compelling proof-of-concept that prenatal or neonatal exposure to an environmental electrophilic toxin capable of depleting GSH could trigger the disease in susceptible individuals.[4] Future research will likely focus on identifying other potential environmental toxins with similar chemical properties and exploring the genetic factors that may predispose individuals to cholangiocyte injury following such exposures. Furthermore, the this compound-induced models serve as critical preclinical platforms for testing novel therapeutic strategies aimed at replenishing GSH, inhibiting downstream fibrotic pathways, or promoting cholangiocyte repair.

References

- 1. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: progress in biliary atresia study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of this compound, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Environmental Toxin this compound-Induced Biliary Atresia-like Abnormal Cilia and Bile Duct Cell Development of Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BILIARY ATRESIA: Clinical and Research Challenges for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthetic toxin this compound causes biliary atresia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Environmental Toxin this compound-Induced Biliary Atresia-like Abnormal Cilia and Bile Duct Cell Development of Human Liver Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces cholangiopathy in C57BL/6J neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biliary Atresia – emerging diagnostic and therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the Notch Signaling Pathway Reduces the Differentiation of Hepatic Progenitor Cells into Cholangiocytes in Biliary Atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Notch signaling promotes ductular reactions in biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of TGF-beta in the pathogenesis of Experimental Biliary Atresia - Evan Nadler [grantome.com]

- 19. TGF‐β Signaling Plays a Pivotal Role During Developmental Biliary Atresia in Sea Lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Low-dose this compound treatment of pregnant mice causes subclinical biliary disease in their offspring: Evidence for a spectrum of neonatal injury | PLOS One [journals.plos.org]

- 21. Low-dose this compound treatment of pregnant mice causes subclinical biliary disease in their offspring: Evidence for a spectrum of neonatal injury - PMC [pmc.ncbi.nlm.nih.gov]

Biliatresone: A Toxicological Profile and Examination of Dose-Dependent Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biliatresone, a naturally occurring isoflavonoid, has emerged as a significant area of study in the investigation of biliary atresia, a devastating neonatal liver disease characterized by the progressive obstruction of extrahepatic bile ducts.[1][2] Originally isolated from the plant species Dysphania glomulifera and D. littoralis, this toxin has been implicated in outbreaks of a biliary atresia-like syndrome in livestock.[3][4][5] Its ability to induce a phenotype in animal models that closely mimics human biliary atresia has made it an invaluable tool for elucidating the molecular pathogenesis of this complex disease.[6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound, its dose-dependent effects observed in various experimental models, and detailed methodologies for its study.

Toxicological Profile

This compound's toxicity is primarily directed towards cholangiocytes, the epithelial cells lining the bile ducts.[1][8] The molecule's core toxic component is an α-methylene ketone group which acts as an electrophilic Michael acceptor, readily reacting with endogenous nucleophiles.[3][4][5][6] This high reactivity, particularly towards sulfhydryl groups, is central to its mechanism of action.

Mechanism of Action

The primary mechanism of this compound-induced cholangiocyte injury involves the depletion of cellular glutathione (GSH), a critical antioxidant.[1][8][9][10] this compound rapidly forms adducts with GSH, leading to a transient but significant decrease in intracellular GSH levels.[1][11] This depletion of the primary cellular antioxidant defense system results in a state of oxidative stress.[9][10][11]

The consequences of GSH depletion are multifaceted and trigger a cascade of downstream events:

-

Disruption of Cellular Polarity and Integrity: this compound treatment leads to the disruption of cholangiocyte apical polarity and a loss of monolayer integrity.[1][8] This is evidenced by the mislocalization of tight junction proteins like ZO-1 and cytoskeletal components such as F-actin.[12]

-

Increased Epithelial Permeability: The compromised integrity of the cholangiocyte monolayer results in increased permeability, allowing for the leakage of bile components and exacerbating inflammation and fibrosis.[1][8]

-

Downregulation of SOX17: this compound exposure causes a significant reduction in the expression of the transcription factor SOX17, which is crucial for the development and maintenance of extrahepatic bile ducts.[1][8] Notably, silencing SOX17 expression in cholangiocytes mimics the damaging effects of this compound.[1][6]

-

Ciliary Defects: The toxin induces a reduction in the number of primary cilia on cholangiocytes and impairs their mechanosensory function.[12][13] Cilia play a vital role in bile flow sensation and signaling, and their dysfunction contributes to cholangiocyte hyper-proliferation and fibrosis.[12]

-

Involvement of Signaling Pathways: The depletion of GSH by this compound initiates a signaling cascade involving the upregulation of RhoU/Wrch1 and subsequently Hey2, a Notch signaling protein.[6][14] This pathway ultimately leads to the downregulation of SOX17, culminating in cholangiocyte damage.[14]

The specificity of this compound for extrahepatic cholangiocytes in vivo is thought to be due to its excretion and concentration in bile, leading to high local concentrations that overwhelm the antioxidant capacity of these cells.[1]

Dose-Dependent Effects

The toxic effects of this compound are demonstrably dose-dependent across various experimental models, ranging from in vitro cell cultures to in vivo animal studies.

In Vitro Studies

In vitro models, such as 3D cholangiocyte spheroids and human liver organoids, have been instrumental in delineating the direct cellular effects of this compound.

Table 1: Dose-Dependent Effects of this compound in In Vitro Models

| Model System | This compound Concentration | Observed Effects | Reference(s) |

| Mouse Cholangiocyte Spheroids | 2 µg/mL (for 24 hours) | Disruption of spheroid lumen and abnormal cholangiocyte polarity.[15][16] | [15],[16] |

| Human Liver Organoids | 2 µg/mL | Retarded and abnormal growth, disrupted apical-basal polarity, loss of tight junctions, and reduction of primary cilia.[12][17] | [12],[17] |

| Human Liver Organoids | 0.125 µg/mL to 2 µg/mL | Varying degrees of aberrant growth, with 2 µg/mL being the optimal concentration for causing lumen obstruction.[12] | [12] |

In Vivo Studies

In vivo studies using zebrafish and mouse models have been crucial for understanding the systemic effects of this compound and its ability to induce a biliary atresia-like phenotype.

Table 2: Dose-Dependent Effects of this compound in In Vivo Models

| Model System | This compound Dose | Route of Administration | Observed Effects | Reference(s) |

| Zebrafish Larvae (5 dpf) | 0.0625 µg/mL | Waterborne | Subtle gallbladder defects.[15][16] | [15],[16] |

| Zebrafish Larvae (5 dpf) | 0.125 µg/mL | Waterborne | Subtle gallbladder defects.[15][16] | [15],[16] |

| Zebrafish Larvae | 0.25 µg/mL | Waterborne | Morphological changes in the gallbladder.[6] | [6] |

| Zebrafish Larvae | 0.5 µg/mL | Waterborne | Severe deformation or disappearance of the gallbladder; loss of epithelial monolayer integrity in extrahepatic cholangiocytes.[6] | [6] |

| Zebrafish Larvae | 1.0 µg/mL | Waterborne | Lethal dose.[15][16] | [15],[16] |

| Neonatal Mice | 80 mg/kg | Intraperitoneal (on postnatal day 1) | Development of a biliary atresia-like phenotype, including jaundice and bile duct obstruction.[2][18] | [18],[2] |

| Pregnant Mice | 15 mg/kg/day (for 2 days) | Oral gavage | No histological injury in pups, but elevated serum bile acids and liver immune cell activation, suggesting subclinical disease.[2][18] | [18],[2] |

| Pregnant Mice | High doses | Not specified | Abortion or death.[9][10][19] | [9],[10],[19] |

Experimental Protocols

Detailed methodologies are critical for the reproducible study of this compound's effects. The following sections outline typical experimental protocols for in vitro and in vivo investigations.

Synthesis of this compound

This compound can be chemically synthesized for research purposes, with a reported purity of 98%.[9][10] The synthesis protocols have been described in the literature and allow for the production of sufficient quantities for experimental use.[20][21]

In Vitro 3D Cholangiocyte Spheroid Culture

-

Cell Culture: Primary mouse cholangiocytes or cholangiocyte cell lines are cultured in a 3D matrix, such as Matrigel.

-

Spheroid Formation: Cells self-assemble into hollow spheroids with a central lumen, mimicking the structure of a bile duct.

-

This compound Treatment: this compound, dissolved in a vehicle such as DMSO, is added to the culture medium at the desired final concentration (e.g., 2 µg/mL).[15][16]

-

Incubation: Spheroids are incubated with this compound for a specified period (e.g., 24 hours).

-

Analysis: Spheroids are fixed and analyzed by immunofluorescence microscopy for markers of polarity (e.g., ZO-1, F-actin), proliferation (e.g., Ki67), and cellular structure (e.g., tubulin).[1] Permeability can be assessed using assays such as rhodamine efflux.[1]

Human Liver Organoid Culture

-

Organoid Generation: Human liver organoids are generated from pluripotent stem cells or primary liver tissue.

-

Culture and Expansion: Organoids are cultured in a specialized medium to promote differentiation into hepatic and cholangiocytic lineages.

-

This compound Treatment: this compound is added to the culture medium at a final concentration (e.g., 2 µg/mL).[12]

-

Time-Course Analysis: Organoids are cultured for different durations (e.g., 1, 2, 3, and 5 days) post-treatment to observe morphological and developmental changes.[12]

-

Analysis: Organoids are analyzed for changes in size and morphology, and by immunofluorescence for markers of cholangiocytes (CK19), hepatocytes (HFN4A), tight junctions (ZO-1), and cilia (acetylated α-tubulin, pericentrin).[12] Functional assays, such as FITC-dextran diffusion to assess barrier integrity, can also be performed.[12]

In Vivo Zebrafish Larvae Assay

-

Zebrafish Maintenance: Zebrafish are maintained under standard laboratory conditions.

-

Treatment: At 5 days post-fertilization (dpf), larvae are placed in water containing various concentrations of this compound (e.g., 0.0625 to 1.0 µg/mL).[15][16]

-

Incubation: Larvae are incubated for a defined period (e.g., 24-48 hours).

-

Phenotypic Analysis: Larvae are examined under a microscope to assess the morphology of the gallbladder and extrahepatic bile ducts.[6]

-

Molecular Analysis: Livers can be dissected from larvae for transcriptional profiling (RNA-seq) or measurement of GSH levels.[11]

In Vivo Mouse Model of Biliary Atresia

-

Animal Model: Neonatal BALB/c mice are typically used.[2][18]

-

This compound Administration: On postnatal day 1, neonatal mice receive a single intraperitoneal injection of this compound (e.g., 80 mg/kg) dissolved in a suitable vehicle.[2][18]

-

Monitoring: Pups are monitored for clinical signs of biliary obstruction, such as jaundice and acholic stools.

-

Tissue Collection: At specified time points, mice are euthanized, and liver and extrahepatic bile duct tissues are collected.

-

Analysis: Tissues are processed for histological analysis (H&E and Masson's trichrome staining) to assess for bile duct obstruction, inflammation, and fibrosis.[10] Serum can be collected to measure bilirubin and bile acid levels.[2][18] Hepatic gene expression can be analyzed by RNA-seq, and GSH levels can be measured.[9][10]

Visualizations of Pathways and Workflows

To further elucidate the complex interactions and experimental processes involved in this compound research, the following diagrams are provided.

Conclusion

This compound serves as a potent and specific toxin for inducing a biliary atresia-like phenotype in experimental models. Its mechanism of action, centered on the depletion of glutathione and subsequent disruption of cholangiocyte homeostasis and signaling pathways, provides a valuable framework for understanding the initial molecular events in this disease. The dose-dependent nature of its effects allows for the modeling of a spectrum of biliary injury, from subclinical changes to overt ductal obstruction. The experimental protocols and models described herein offer robust platforms for further investigation into the pathogenesis of biliary atresia and for the preclinical evaluation of potential therapeutic interventions. Continued research utilizing this compound is poised to yield further critical insights into this challenging pediatric liver disease.

References

- 1. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-dose this compound treatment of pregnant mice causes subclinical biliary disease in their offspring: Evidence for a spectrum of neonatal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cris.iucc.ac.il [cris.iucc.ac.il]

- 5. Reactivity of this compound, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: progress in biliary atresia study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biliary Atresia Animal Models: Is the Needle in a Haystack? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthetic toxin this compound causes biliary atresia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutathione Antioxidant Pathway Activity and Reserve Determine Toxicity and Specificity of the Biliary Toxin this compound in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chembk.com [chembk.com]

- 17. mdpi.com [mdpi.com]

- 18. Low-dose this compound treatment of pregnant mice causes subclinical biliary disease in their offspring: Evidence for a spectrum of neonatal injury | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Structure-Activity Relationship Study of this compound, a Plant Isoflavonoid That Causes Biliary Atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

Biliatresone's Reactivity with Glutathione and Other Biomolecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliatresone, a rare isoflavonoid-related 1,2-diaryl-2-propenone, has been identified as a potent biliary toxin.[1][2] Found in plants of the Dysphania genus, it is linked to outbreaks of biliary atresia in livestock and serves as a crucial experimental tool to understand the pathogenesis of this devastating neonatal liver disease.[1][3] The toxicity of this compound is primarily attributed to its highly reactive α,β-unsaturated ketone core, which functions as an electrophilic Michael acceptor.[1][4] This reactivity allows this compound to form covalent adducts with various endogenous nucleophiles, most notably glutathione (GSH), leading to significant cellular disruption. This technical guide provides an in-depth analysis of this compound's reactivity with glutathione and other key biomolecules, summarizing quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Reactivity and Michael Addition

The fundamental mechanism of this compound's toxicity lies in its ability to undergo Michael addition reactions. The α-methylene group in its 1,2-diaryl-2-propenone structure is highly electrophilic, readily reacting with nucleophiles such as thiols (like in glutathione and cysteine) and imidazoles (as in histidine).[4][5] This reactivity is further enhanced by the presence of methylenedioxy, dimethoxy, and hydroxyl functional groups on its phenyl rings.[1][4] this compound has been shown to spontaneously conjugate with water and methanol, highlighting its inherent reactivity.[1][4]

Quantitative Analysis of this compound's Reactivity

The reactivity of this compound with various biomolecules has been quantified, demonstrating its high potency compared to other electrophiles. The following tables summarize the key quantitative data from comparative studies.

Table 1: Reaction Rates of this compound and Other Electrophiles with Glutathione (GSH)

| Compound | Reaction Rate (mol s⁻¹) | Relative Reaction Rate Constant vs. This compound | Reference |

| This compound | ~0.754 x 10⁻⁶ | 1 | [4] |

| 1,2-diaryl-2-propen-1-one (DP) | ~0.075 x 10⁻⁶ | ~10-fold weaker | [4] |

| Ethyl Vinyl Ketone (EVK) | ~0.076 x 10⁻⁶ | ~10-fold weaker | [4] |

Table 2: Reaction Rate Constants of this compound and Other Electrophiles with Glutathione (GSH)

| Compound | Reaction Rate Constant (k) (M⁻¹ s⁻¹) | Relative Reaction Rate Constant vs. This compound | Reference |

| This compound | 0.1254 | 1 | [4][5] |

| 1,2-diaryl-2-propen-1-one (DP) | 0.0121 | ~10-fold weaker | [4][5] |

| Ethyl Vinyl Ketone (EVK) | 0.0191 | ~6.7-fold weaker | [4][5] |

Table 3: Reactivity Order of this compound with Various Biomolecules

| Reactivity Order | Biomolecule | Reference |

| 1 | Histidine | [1][4] |

| 2 | N-acetyl-D-cysteine (D-NAC) | [1][4] |

| 3 | N-acetyl-L-cysteine (L-NAC) | [1][4] |

| 4 | Histamine | [1][4] |

| 5 | Glutathione (GSH) | [1][4] |

| 6 | Cysteine | [1][4] |

| 7 | Glycine | [1][4] |

| 8 | Glutamate | [1][4] |

| 9 | Phenylalanine | [1][4] |

| No Reactivity | Serine, Adenine | [1][4] |

Signaling Pathways Disrupted by this compound

The depletion of cellular glutathione by this compound initiates a cascade of events that disrupt critical signaling pathways involved in bile duct development and integrity. The primary consequence is oxidative stress, which leads to downstream effects on gene expression and cellular architecture.

This compound-Induced Glutathione Depletion and Downstream Effects

This compound's reaction with GSH leads to a rapid decrease in cellular GSH levels.[3][6] This is particularly detrimental to extrahepatic cholangiocytes, which have lower basal levels of GSH compared to hepatocytes.[7][8] The resulting oxidative stress triggers the Keap1-Nrf2 signaling pathway, a cellular defense mechanism against oxidative damage.[9] However, this response is often insufficient to counteract the toxic effects of this compound. The depletion of GSH is a necessary and sufficient step for the subsequent cellular damage.[6]

Caption: this compound directly reacts with and depletes glutathione, leading to oxidative stress and subsequent cholangiocyte injury.

The GSH-RhoU-Hey2-SOX17 Pathway

A key signaling cascade affected by this compound-induced GSH depletion involves the transcription factor SOX17, a master regulator of extrahepatic bile duct development.[7] Reduced GSH levels lead to the upregulation of RhoU/Wrch1, which in turn increases the expression of Hey2, a Notch signaling protein.[7][10] Elevated Hey2 levels then suppress the expression of SOX17.[7][10] The downregulation of SOX17 phenocopies the effects of this compound, leading to impaired epithelial architecture and bile duct damage.[6]

Caption: The this compound-induced GSH-RhoU-Hey2-SOX17 signaling cascade leading to cholangiocyte damage.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the reactivity and cellular effects of this compound.

This compound-Glutathione Conjugation Assay

Objective: To determine the rate and extent of the reaction between this compound and glutathione.

Methodology:

-

Materials: this compound, glutathione (GSH), HPLC-grade solvents (methanol, acetonitrile, water), analytical balance, HPLC system with a UV detector, LC-MS system.

-

Procedure:

-

Prepare a stock solution of this compound (approximately 3 mM) in a 1:1 methanol/water mixture.[4]

-

Prepare a stock solution of GSH (10 mM) in the same solvent.[4]

-

Initiate the reaction by mixing the this compound and GSH solutions.

-

Incubate the reaction mixture at room temperature.

-

At various time points, inject an aliquot of the reaction mixture into an HPLC system.

-

Monitor the reaction by observing the decrease in the this compound peak and the appearance of the GSH-biliatresone adduct peak. The chromatogram is typically monitored at 206 nm.[4]

-

Confirm the identity of the adduct using LC-MS to determine its mass-to-charge ratio (m/z).

-

Calculate the reaction rate by plotting the concentration of the adduct formed over time.

-

Cellular Glutathione Measurement

Objective: To quantify the effect of this compound on intracellular GSH levels.

Methodology:

-

Materials: Cholangiocyte cell culture, this compound, buthionine sulfoximine (BSO, as a positive control for GSH depletion), GSH-Glo™ Glutathione Assay kit (Promega), luminometer.[6]

-

Procedure:

-

Culture mouse cholangiocytes in 3D spheroid culture.[6]

-

Treat the spheroids with this compound at a specified concentration (e.g., 0.5 µg/mL) or vehicle (DMSO) for various time points (e.g., 1, 3, 6, 24 hours).[6]

-

Harvest the cells by centrifugation.

-

Measure intracellular GSH levels using the GSH-Glo™ Glutathione Assay according to the manufacturer's protocol. This assay is based on the conversion of a luciferin derivative into luciferin in the presence of GSH, which is then quantified by luminescence.[6]

-

Measure luminescence using a luminometer.

-

Normalize the GSH levels to the protein concentration of each sample.

-

Gene Expression Analysis (Quantitative PCR)

Objective: To determine the effect of this compound on the expression of genes in the SOX17 signaling pathway.

Methodology:

-

Materials: Cholangiocyte cell culture, this compound, RNA extraction kit, reverse transcription kit, qPCR master mix, primers for Sox17, RhoU, Hey2, and a housekeeping gene (e.g., Gapdh), qPCR instrument.

-

Procedure:

-

Treat cultured cholangiocytes with this compound or vehicle for a specified time (e.g., 24 hours).[6]

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for the target genes and a housekeeping gene for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.

-

Experimental Workflow Visualization

Caption: A generalized workflow for in vitro and cellular experiments to study this compound's reactivity and effects.

Conclusion

This compound's potent and specific reactivity with glutathione is a critical initiating event in its toxicity towards extrahepatic cholangiocytes. The subsequent depletion of this key antioxidant disrupts cellular redox balance and triggers a signaling cascade that ultimately impairs bile duct integrity through the downregulation of the essential transcription factor SOX17. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers investigating the mechanisms of biliary atresia and for professionals in drug development seeking to understand and mitigate toxin-induced liver injury. Further research into the specific protein targets of this compound, particularly those with cysteine- and histidine-rich domains, will be crucial for a complete understanding of its selective toxicity.[5]

References

- 1. Reactivity of this compound, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Reactivity of this compound, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: progress in biliary atresia study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BILIARY ATRESIA: Clinical and Research Challenges for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutathione Antioxidant Pathway Activity and Reserve Determine Toxicity and Specificity of the Biliary Toxin this compound in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Nexus of Biliatresone and Oxidative Stress: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms Driving Biliatresone-Induced Cholangiocyte Injury

Introduction

This compound, an electrophilic isoflavonoid, has been identified as a potent biliary toxin.[1][2] Its selective toxicity towards extrahepatic cholangiocytes (EHCs) provides a valuable experimental model for biliary atresia, a devastating neonatal cholangiopathy.[1][3] A growing body of evidence strongly implicates oxidative stress as a central mechanism in the pathophysiology of this compound-induced cholangiocyte injury.[2][4] This technical guide provides a comprehensive overview of the molecular link between this compound exposure and oxidative stress, detailing the key signaling pathways, experimental methodologies, and quantitative findings for researchers, scientists, and professionals in drug development.

Core Mechanism: Glutathione Depletion and Redox Imbalance

This compound's toxicity stems from its chemical structure, specifically an α-methylene ketone group that functions as an electrophilic Michael acceptor.[3][5] This reactive moiety readily undergoes a Michael addition reaction with endogenous nucleophiles, most critically, the antioxidant tripeptide glutathione (GSH).[3][5] This covalent conjugation leads to a rapid and significant depletion of the cellular GSH pool.[1][6]

The depletion of GSH, a cornerstone of the cell's antioxidant defense system, disrupts the intracellular redox homeostasis, tipping the balance towards an oxidative state. This increased oxidative stress is a primary driver of the subsequent cellular damage observed in cholangiocytes.[1][2] The selective vulnerability of EHCs to this compound is attributed, at least in part, to their intrinsically lower basal levels of GSH compared to hepatocytes and intrahepatic cholangiocytes (IHCs).[3]

Signaling Pathways

The Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is the principal signaling cascade activated in response to this compound-induced oxidative stress.[1][7] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation.[7] Electrophiles like this compound or the resulting oxidative stress can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7]

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a battery of cytoprotective genes.[1][7][8] Transcriptional profiling of this compound-treated liver cells reveals a significant upregulation of Nrf2 target genes involved in GSH biosynthesis (e.g., gclc, gclm) and metabolism (e.g., gsto1, gstp1), representing a compensatory cellular defense mechanism.[1]

Downstream Effects on Cholangiocyte Integrity: The SOX17 Pathway

The oxidative stress initiated by GSH depletion triggers further downstream signaling events that compromise cholangiocyte structure and function. One such critical pathway involves the transcription factor SOX17, a master regulator of extrahepatic biliary development.[3] Studies have shown that this compound exposure leads to a significant decrease in SOX17 expression in mouse cholangiocytes.[3][6] This reduction in SOX17 is a crucial step in the pathogenesis, as siRNA-mediated knockdown of Sox17 mimics the detrimental effects of this compound on cholangiocyte spheroids, including the loss of monolayer integrity, even without directly affecting GSH levels.[3][6] Further research has elucidated a pathway whereby GSH depletion leads to increased expression of RhoU/Wrch1 and subsequently Hey2, which in turn represses SOX17 expression.[3]

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the effects of this compound on oxidative stress markers.

Table 1: Effect of this compound on Hepatic Glutathione (GSH) Levels

| Model System | This compound Dose | Exposure Time | % GSH Reduction (vs. Control) | Reference |

| Zebrafish Larvae | 0.5 µg/ml | 4 hours | 53.6% | [1] |

| Mouse Cholangiocytes | 2 µg/mL | 1 hour | 43.6% | [9] |

| Neonatal Mice | (injection) | - | Marked reduction | [10][11] |

Table 2: Modulation of this compound-Induced Injury by Glutathione Manipulation

| Model System | Intervention | Outcome | Reference |

| Zebrafish Larvae | N-acetylcysteine (NAC) | Attenuated EHC injury | [1][2] |

| Zebrafish Larvae | Nrf2 activation (sulforaphane) | Inhibited EHC injury | [1][2] |

| Zebrafish Larvae | GSH synthesis inhibition (BSO) | Sensitized EHCs and IHCs to injury | [3] |

| Mouse Cholangiocyte Spheroids | N-acetylcysteine (NAC) | Prevented this compound effects | [9] |

| Mouse Cholangiocyte Spheroids | GSH synthesis inhibition (BSO) | Mimicked this compound effects | [9] |

Experimental Protocols

Protocol 1: this compound-Induced Biliary Injury in Zebrafish Larvae

-

Animal Model: Zebrafish (Danio rerio) larvae at 5 days post-fertilization (dpf).

-

This compound Preparation: Synthesized or naturally isolated this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][10]

-

Exposure: Larvae are incubated in embryo medium containing the desired final concentration of this compound (e.g., 0.15-0.5 µg/mL) and 0.1% DMSO.[3][10] Control groups are treated with 0.1% DMSO in embryo medium.

-

Incubation: Larvae are maintained at 28.5°C for a specified duration (e.g., 24-48 hours).[3]

-

Endpoint Analysis:

-

Morphological Assessment: Gallbladder and extrahepatic biliary duct morphology are assessed by brightfield or fluorescence microscopy (in transgenic reporter lines). Phenotypes such as gallbladder shrinkage or absence are quantified.[3]

-

Histology: Larvae are fixed, embedded in paraffin, and sectioned for histological analysis of liver and biliary structures.[10]

-

Molecular Analysis: Livers are dissected for downstream applications such as mass spectrometry or RNA sequencing.[1][3]

-

Protocol 2: Measurement of Hepatic Glutathione by Mass Spectrometry

-

Sample Preparation: Livers (including extrahepatic bile ducts) are dissected from control and this compound-treated zebrafish larvae (typically pools of 5-10 livers per sample) or harvested from cultured cells.[1][3]

-

Homogenization: Tissues are homogenized in an appropriate buffer (e.g., PBS with 2 mM EDTA).[9]

-

GSH Assay: Commercially available kits (e.g., GSH-Glo™ Glutathione Assay) or established liquid chromatography-mass spectrometry (LC-MS) protocols are used to quantify total and/or reduced GSH levels.[1][9]

-

Data Analysis: GSH levels are normalized to a relevant metric (e.g., per larva, per µg of protein) and compared between treated and control groups.[1]

Protocol 3: Cholangiocyte Spheroid Culture and this compound Treatment

-

Cell Culture: Primary mouse cholangiocytes or cholangiocyte cell lines are cultured in a 3D matrix (e.g., Matrigel).[6][9]

-

Spheroid Formation: Cells self-organize into hollow, polarized spheroids with a central lumen over several days.

-

Treatment: Spheroids are treated with this compound (e.g., 2 µg/mL) or vehicle (DMSO). Modulating agents like N-acetylcysteine (NAC) or buthionine sulfoximine (BSO) can be co-administered.[6][9]

-

Endpoint Analysis:

-

Immunofluorescence: Spheroids are fixed, permeabilized, and stained for markers of apical-basal polarity (e.g., F-actin, ZO-1, β1 integrin) and cytoskeletal components (e.g., cellular tubulin).[9]

-

Confocal Microscopy: High-resolution imaging is used to assess lumen formation, monolayer integrity, and protein localization.[9]

-

Permeability Assay: The integrity of the cholangiocyte monolayer can be assessed by adding a fluorescent tracer (e.g., rhodamine-dextran) to the culture medium and monitoring its exclusion from the spheroid lumen over time.[6]

-

Conclusion

The link between this compound exposure and oxidative stress is well-established, with the electrophilic nature of the toxin driving the depletion of cellular glutathione and subsequent redox imbalance. This initiates a cascade of cellular responses, centrally involving the activation of the Nrf2 antioxidant pathway and the downstream dysregulation of developmental factors like SOX17, ultimately leading to cholangiocyte injury. The experimental models and protocols detailed herein provide a robust framework for further investigation into the pathogenesis of toxin-induced biliary disease and for the development of novel therapeutic strategies aimed at mitigating oxidative stress in cholangiopathies.

References

- 1. Glutathione Antioxidant Pathway Activity and Reserve Determine Toxicity and Specificity of the Biliary Toxin this compound in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione antioxidant pathway activity and reserve determine toxicity and specificity of the biliary toxin this compound in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: progress in biliary atresia study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound induces cholangiopathy in C57BL/6J neonates | Semantic Scholar [semanticscholar.org]

- 5. Reactivity of this compound, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The synthetic toxin this compound causes biliary atresia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

initial in vitro and in vivo studies on Biliatresone toxicity

An In-depth Technical Guide on Initial In Vitro and In Vivo Studies of Biliatresone Toxicity

Introduction

This compound, an isoflavonoid plant toxin, has been identified as a causative agent in outbreaks of a biliary atresia-like syndrome in livestock.[1] This discovery has spurred significant research into its mechanisms of toxicity, providing a valuable chemical tool to model a disease with a previously unknown etiology. Biliary atresia in humans is a devastating neonatal disease characterized by the progressive fibrotic obstruction of the extrahepatic bile ducts, leading to cholestasis and end-stage liver disease.[2] Initial in vitro and in vivo studies have focused on elucidating the molecular and cellular effects of this compound, particularly its selective toxicity towards extrahepatic cholangiocytes, the epithelial cells lining the bile ducts. This guide provides a comprehensive overview of these foundational studies, detailing the experimental protocols, summarizing key quantitative data, and visualizing the toxicological pathways.

Core Toxicological Mechanism: Glutathione Depletion and Oxidative Stress

The central mechanism of this compound toxicity hinges on its chemical structure. This compound contains a highly reactive α-methylene ketone moiety, which functions as an electrophilic Michael acceptor.[3][4][5] This allows it to readily form covalent adducts with endogenous nucleophiles, most notably glutathione (GSH), the most abundant intracellular antioxidant.[1][3] The conjugation and subsequent depletion of the cellular GSH pool leads to a state of severe redox stress, rendering cholangiocytes vulnerable to oxidative damage.[6][7] Extrahepatic cholangiocytes are particularly susceptible due to their inherently lower basal levels of GSH compared to hepatocytes, which may explain the toxin's tissue specificity in vivo.[1]

The depletion of GSH disrupts cellular homeostasis, leading to a cascade of downstream effects including the destabilization of the cytoskeleton, loss of apical-basal polarity, increased epithelial permeability, and impaired ciliogenesis.[2][8][9] Furthermore, studies have linked this compound-induced GSH depletion to the downregulation of the transcription factor SOX17, a protein crucial for maintaining the epithelial architecture of the bile ducts.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound toxicity.

Table 1: In Vivo Toxicity Data

| Model System | This compound Dose | Time Point | Key Finding | Reference(s) |

| Zebrafish Larvae | 0.5 µg/mL | 4 hours | 53.6% decrease in hepatic GSH levels. | [6] |

| Zebrafish Larvae | 0.5 µg/mL | 16 hours | 89.7% of larvae showed extrahepatic biliary injury. | [6] |

| Zebrafish Larvae | 1.0 µg/mL | - | Lethal dose. | [5] |

| Zebrafish Larvae | 0.2–0.5 µg/mL | 24 hours | 12-26% of larvae showed destruction of extrahepatic bile duct morphology. | [4] |

| Pregnant Mice | 15 mg/kg/day (oral) | 2 days | Pups exhibited altered bile metabolism (elevated glycocholic acid) and liver immune cell activation at P21. | [10] |

| Neonatal Mice | Not specified | - | Developed clinical signs of biliary obstruction and absence of extrahepatic biliary tract lumen. | [11][12] |

Table 2: In Vitro Toxicity Data

| Model System | This compound Dose | Time Point | Key Finding | Reference(s) |

| Mouse Cholangiocytes | Not specified | 1 hour | 43.6% decrease in cellular GSH levels. | [2] |

| Mouse Cholangiocyte Spheroids | Not specified | 5 hours | Increased permeability, as measured by rhodamine efflux. | [2][9] |

| Human Liver Organoids | 2 µg/mL | 3 hours | Transient decrease in GSH levels. | [8] |

| Human Liver Organoids | 2 µg/mL | 5 days | Retarded growth, disrupted apical-basal polarity, and reduced number of ciliated cholangiocytes. | [8][13][14] |

Table 3: Chemical Reactivity Data

| Reaction | Comparison | Key Finding | Reference(s) |

| This compound + GSH | vs. Ethyl Vinyl Ketone (EVK) + GSH | This compound's reaction rate constant is 6.7-fold higher. | [3][15] |

| This compound + GSH | vs. 1,2-diaryl-2-propen-1-one (DP) + GSH | This compound's reaction rate constant is 10-fold higher than its core toxic moiety. | [3][15] |

Experimental Protocols

In Vivo Models

-

Zebrafish Larvae Biliary Injury Model:

-

Animal Model: Zebrafish (Danio rerio) larvae, typically at 5 days post-fertilization (dpf).

-

Toxin Administration: Larvae are immersed in embryo medium containing this compound at concentrations ranging from 0.15 to 0.5 µg/mL for 24 to 48 hours.[4]

-

Endpoint Analysis: Biliary system integrity is assessed visually (e.g., gallbladder presence/absence, bile duct morphology). For mechanistic studies, livers are dissected for analysis.

-

Biochemical Analysis: Hepatic GSH levels are quantified using mass spectrometry.[6] Transcriptional profiling of isolated liver cells is performed via RNA sequencing to identify pathways affected by the toxin.[4][6]

-

-

Neonatal Mouse Biliary Atresia Model:

-

Toxin Administration: Pups are given intraperitoneal injections of this compound.

-

Endpoint Analysis: Animals are monitored for clinical signs of biliary obstruction (jaundice, acholic stools).

-

Histopathological Analysis: The liver and extrahepatic biliary tree are harvested for histological examination to assess for bile duct dysplasia, lumen obstruction, fibrosis, and inflammatory cell infiltration.[11][12]

-

Biochemical Analysis: Hepatic GSH levels are measured.[12]

In Vitro Models

-

Mouse Cholangiocyte Spheroid Culture:

-

Cell Isolation: Primary cholangiocytes are isolated from the extrahepatic bile ducts of 0- to 3-day-old BALB/c mouse pups.[2]

-

3D Culture: Cells are cultured in a matrix (e.g., Matrigel) where they self-organize into three-dimensional spheroids with a central lumen, mimicking the structure of a bile duct.

-

Toxin Treatment: Spheroids are treated with this compound.

-

Phenotypic Analysis: Changes in spheroid morphology (lumen obstruction) and cholangiocyte polarity are assessed using immunofluorescence staining for markers like F-actin (apical cytoskeleton) and ZO-1 (tight junctions).[2][9]

-

Permeability Assay: Epithelial barrier function is quantified by loading spheroids with a fluorescent dye (e.g., rhodamine) and measuring its efflux from the lumen over time.[2][9]

-

-

Human Liver Organoid Model:

-

Organoid Derivation: Human liver organoids are established from CD326 (EpCAM) positive cells isolated from liver biopsy tissue.[13]

-

3D Culture: The isolated cells are embedded in Matrigel and cultured in a specialized organoid medium to promote the formation of structures containing differentiated cholangiocytes.

-

Toxin Treatment: Mature organoids are treated with this compound (typically 2 µg/mL).[8][16]

-

Endpoint Analysis: Effects on organoid growth and morphology are monitored. Immunofluorescence staining is used to analyze the expression of cholangiocyte (CK19) and hepatocyte (HNF4A) markers, assess apical-basal polarity (F-actin, ZO-1), and quantify ciliogenesis (Pericentrin, acetylated α-tubulin).[8][13][14]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key toxicological pathway of this compound and a typical experimental workflow.

References

- 1. BILIARY ATRESIA: Clinical and Research Challenges for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The toxin this compound causes mouse extrahepatic cholangiocyte damage and fibrosis through decreased glutathione and SOX17 - PMC [pmc.ncbi.nlm.nih.gov]